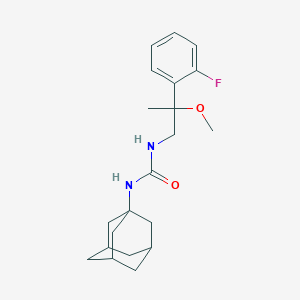

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN2O2/c1-20(26-2,17-5-3-4-6-18(17)22)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYGLMCVHXRRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other components. This often involves halogenation or hydroxylation reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate electrophile.

Formation of the Methoxypropyl Urea Moiety: The final step involves the reaction of the intermediate with a methoxypropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features an adamantane core, a fluorophenyl group, and a methoxypropyl urea moiety. These structural components contribute to its distinct chemical behavior:

- Adamantane Core : Provides stability and rigidity.

- Fluorophenyl Group : Enhances reactivity and potential interactions with biological targets.

- Methoxypropyl Urea Moiety : Contributes to the compound's solubility and biological activity.

Chemistry

In the field of chemistry, 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in various organic reactions due to its unique functional groups.

Biology

The compound is under investigation for its potential biological activities. Studies have shown that it may interact with specific enzymes and receptors, suggesting possible applications in drug development.

Case Study: Enzyme Interaction

A study explored the interaction of this compound with certain enzymes involved in metabolic pathways. Results indicated that it could act as a competitive inhibitor, affecting enzyme activity significantly.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound. Preliminary findings suggest it may possess antiviral or anticancer properties, making it a candidate for further pharmacological studies.

Table 2: Therapeutic Potential

| Application Area | Potential Effects | Current Status |

|---|---|---|

| Antiviral | Inhibition of viral replication | Under investigation |

| Anticancer | Induction of apoptosis in cancer cells | Preclinical trials ongoing |

Industry

In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Table 3: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Adamantylurea | Adamantane core only | Limited reactivity |

| 2-Fluorophenylurea | Fluorophenyl group only | Lacks adamantane stability |

| Methoxypropylurea | Methoxypropyl group only | No rigid core |

Uniqueness of this compound

This compound stands out due to its combination of structural components that confer distinct chemical and biological properties. Its stability from the adamantane core combined with enhanced reactivity from the fluorophenyl and methoxypropyl groups makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides structural rigidity, while the fluorophenyl and methoxypropyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

- Key Observations :

- Ortho-fluorine substitution (as in 8b and the target compound) increases melting points compared to para-substituted analogs (5b), likely due to enhanced intermolecular interactions (e.g., C–F···H–N hydrogen bonding) .

- Methoxypropyl groups may improve solubility in polar solvents compared to purely aromatic substituents, though this is speculative without direct data.

Biological Activity

The compound 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is a derivative of adamantane that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, pharmacological properties, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the reaction of adamantane derivatives with various functional groups to enhance its pharmacological properties. The urea moiety is crucial for biological activity, as it can influence solubility and binding affinity to biological targets. For instance, the synthesis often incorporates a fluorinated aromatic group, which is known to enhance lipophilicity and potentially improve the compound's interaction with biological membranes.

Biological Activity Overview

The biological activities of adamantane derivatives, including the target compound, have been widely studied. Key areas of interest include:

- Antimicrobial Activity : Recent studies have demonstrated that adamantane derivatives exhibit significant antimicrobial properties against multi-drug resistant (MDR) bacterial strains. For example, compounds derived from adamantane showed minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

- Anticancer Properties : Several derivatives have been evaluated for their anticancer activity. In vitro studies on cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) revealed that certain adamantane-based ureas can induce apoptosis in cancer cells, with IC50 values as low as 20 µM . The mechanism behind this activity often involves the activation of specific apoptotic pathways.

- Enzyme Inhibition : The compound also shows promise as an inhibitor of soluble epoxide hydrolase (hsEH), which is implicated in various pathological conditions including inflammation and pain . This inhibition could lead to therapeutic applications in treating conditions such as hypertension and chronic pain.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the adamantane core and substituents significantly affect biological activity. Key findings include:

- Lipophilicity : Increasing lipophilicity through halogen substitutions (e.g., fluorine) enhances membrane permeability and bioavailability .

- Functional Group Variation : The introduction of different functional groups at specific positions on the urea or phenyl rings can lead to variations in biological potency. For example, compounds with methoxy or acetyl groups displayed different levels of cytotoxicity compared to their unsubstituted counterparts .

Table 1: Biological Activity Summary of Adamantane Derivatives

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|---|

| 1 | Antimicrobial | MDR Bacteria | < 0.25 µg/ml | |

| 2 | Anticancer | HepG2 | 20 µM | |

| 3 | Enzyme Inhibition | hsEH | IC50 not specified |

Case Studies

- Antimicrobial Efficacy : A study evaluated several adamantane derivatives against six MDR clinical isolates. Compounds were found to exhibit potent antimicrobial activity with some showing synergistic effects when combined with traditional antibiotics .

- Cytotoxicity in Cancer Cells : Another research focused on the anticancer potential of adamantane-based ureas. Specific compounds were tested for their ability to induce apoptosis in cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Q & A

Basic: How can the multi-step synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

The synthesis involves sequential coupling of the adamantane and 2-(2-fluorophenyl)-2-methoxypropyl moieties to the urea core. Key steps include:

- Amine Activation : Use 1,1'-carbonyldiimidazole (CDI) or similar coupling agents to activate the adamantane amine, ensuring regioselectivity .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions minimizes side reactions .

- Temperature Control : Maintain 0–5°C during urea bond formation to prevent racemization .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Confirm purity (>95%) via H NMR (DMSO-, 300 MHz) and LC-MS .

Basic: What analytical techniques are critical for confirming stereochemistry and structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). The adamantane group’s rigidity aids in resolving chiral centers .

- NMR Spectroscopy :

- H/C NMR: Assign methoxy (-OCH) and fluorophenyl protons (δ 6.8–7.4 ppm). Adamantane protons appear as singlets (δ 1.5–2.1 ppm) .

- F NMR: Confirm fluorophenyl substitution (δ -110 to -120 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H] to theoretical molecular weight (CHFNO) within 3 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Stereochemical Purity : Validate enantiomeric excess (>99%) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

- Cellular Model Variability : Standardize assays using isogenic cell lines (e.g., HEK293T for target engagement studies) .

- Target Selectivity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects. Compare IC values against structurally related ureas .

- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to minimize batch-to-batch variability .

Advanced: What computational strategies predict binding modes to therapeutic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 4XYZ) of cancer-related kinases. The adamantane moiety often occupies hydrophobic pockets, while the urea forms H-bonds with catalytic lysines .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the fluorophenyl group for conformational flexibility .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities relative to analogs .

Basic: How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs, 1 mg/mL) and NADPH. Monitor parent compound depletion over 60 minutes via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates. IC >10 µM indicates low risk of drug-drug interactions .

- Reactive Metabolite Detection : Trapping assays with glutathione (GSH) or potassium cyanide (KCN) identify electrophilic intermediates .

Advanced: What strategies mitigate polymorphism issues in formulation?

Methodological Answer:

- Polymorph Screening : Use solvent-drop grinding (ethanol, acetonitrile) with subsequent analysis via PXRD. Compare diffraction patterns to known urea derivatives .

- Cocrystallization : Coform with succinic acid to enhance solubility. Characterize via DSC (melting point >200°C indicates stability) .

- Hygroscopicity Testing : Store at 25°C/60% RH for 4 weeks. Monitor water uptake by Karl Fischer titration (<0.5% w/w preferred) .

Advanced: How is structure-activity relationship (SAR) developed for this scaffold?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methyl groups on the fluorophenyl ring. Test in enzyme inhibition assays (e.g., IC for EGFR) .

- Adamantane Modifications : Replace with bicyclo[2.2.1]heptane to assess steric effects. Use NOESY NMR to confirm spatial proximity to target residues .

- Free-Wilson Analysis : Quantify contributions of substituents to activity. Correlate logP (calculated via ChemAxon) with cellular permeability .

Basic: What in vitro models are suitable for toxicity profiling?

Methodological Answer:

- Hepatotoxicity : Primary human hepatocytes (e.g., HepaRG) treated at 10 µM for 48h. Measure ALT/AST release via ELISA .

- Genotoxicity : Comet assay in TK6 cells. Score tail moment after 24h exposure (≥50% DNA damage indicates risk) .

- hERG Inhibition : Patch-clamp electrophysiology (IC >30 µM desired) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.